molecular formula C7H7ClN4O B12336404 2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride

2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride

Cat. No.: B12336404
M. Wt: 198.61 g/mol
InChI Key: DANZSEIIPOKJQX-UHFFFAOYSA-N
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Description

2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods often utilize green chemistry principles to minimize environmental impact. One such method is a one-pot three-component cascade reaction in an aqueous medium, which involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives . This method is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-4-one derivatives, which have been studied for their biological activities .

Scientific Research Applications

2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . By targeting these enzymes, the compound can induce apoptosis and reduce cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C7H6N4O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-4H,(H2,8,11,12);1H

InChI Key

DANZSEIIPOKJQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)N)N=C1.Cl

Origin of Product

United States

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